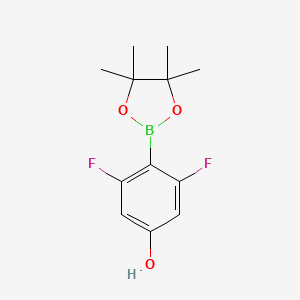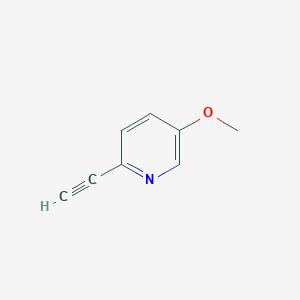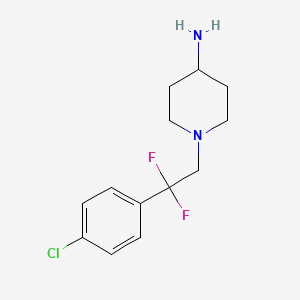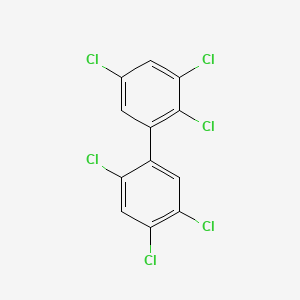
3,5-Difluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénol
Vue d'ensemble
Description
“3,5-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a type of aromatic boron compound . It has a molecular weight of 256.05 and a molecular formula of C12H15BF2O3 .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using crystallographic methods and Density Functional Theory (DFT) optimized structure calculation . The bond lengths and bond angles obtained from these analyses are within the normal range .Applications De Recherche Scientifique
Synthèse de dérivés de pyrazole
Ce composé peut être utilisé dans la synthèse de dérivés de pyrazole . Les dérivés de pyrazole ont un large éventail d'applications en chimie médicinale en raison de leurs diverses activités biologiques.
Synthèse d'ester éthylique
Il peut également être utilisé dans la synthèse d'ester éthylique . Les esters éthyliques sont couramment utilisés dans les parfums et se trouvent également dans les fruits et les vins.
Borylation d'alkylbenzènes
Le 4,4,5,5-tétraméthyl-1,3,2-dioxaborolane, qui fait partie du composé, peut être utilisé pour la borylation à la liaison C-H benzylique des alkylbenzènes . Cette réaction est importante dans le domaine de la synthèse organique.
Hydroboration d'alcynes et d'alcènes
La même partie du composé peut également être utilisée pour l'hydroboration d'alcynes et d'alcènes alkyles ou aryles . Il s'agit d'une réaction fondamentale en chimie organique.
Synthèse d'inhibiteurs hétérocycliques indolo-fusionnés
Le composé peut être utilisé dans la synthèse d'inhibiteurs hétérocycliques indolo-fusionnés . Ces inhibiteurs peuvent être utilisés dans le traitement de diverses maladies, y compris l'hépatite C.
Études des interactions pi et de la structure électronique
Il peut être utilisé dans des études d'interactions pi, de structure électronique et d'absorption UV transitoire de conjugués ferrocène-fullerène pontés par du subphtalocyanine-borate . Ces études sont cruciales dans le domaine de la science des matériaux et de la nanotechnologie.
Synthèse de dérivés de subphtalocyanine et de nicotine à cycle fusionné
Enfin, il peut être utilisé dans la synthèse de dérivés de subphtalocyanine et de nicotine à cycle fusionné . Ces dérivés ont des applications potentielles en électronique organique et en optoélectronique.
Mécanisme D'action
Target of Action
Compounds with similar structures are often used as intermediates in organic synthesis , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures are known to participate in suzuki-miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Biochemical Pathways
Given its potential role in suzuki-miyaura coupling reactions , it may influence pathways involving the formation of carbon-carbon bonds.
Result of Action
As an intermediate in organic synthesis, its primary role may be in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions .
Propriétés
IUPAC Name |
3,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)10-8(14)5-7(16)6-9(10)15/h5-6,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKSHYKKNLSAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029439-87-9 | |
| Record name | 3,5-DIFLUORO-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1466025.png)

![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)


![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)
![2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1466033.png)



![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)


